molecular formula C21H26N2O5S B8187284 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate

6-Cbz-2,6-diaza-spiro[3.4]octane tosylate

Cat. No.: B8187284
M. Wt: 418.5 g/mol
InChI Key: NKGGQRIPVHFWHN-UHFFFAOYSA-N
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Description

6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 4. The Cbz (carbobenzyloxy) group at position 6 serves as a protective moiety, while the tosylate (p-toluenesulfonate) counterion enhances solubility and stability. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing antibiotics and antitubercular agents. Its spirocyclic core confers conformational rigidity, which can enhance binding affinity to biological targets .

Synthetic routes often involve functionalization of the 2,6-diazaspiro[3.4]octane scaffold. For example, outlines a multi-step synthesis using LiOH·H₂O, acetamidoxime, and TBAF (tetrabutylammonium fluoride) to introduce oxadiazole and nitrofuran substituents . The tosylate group is typically introduced via mesylation (MsCl, Et₃N) or sulfonylation reactions.

Properties

IUPAC Name

benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.C7H8O3S/c17-13(18-8-12-4-2-1-3-5-12)16-7-6-14(11-16)9-15-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,15H,6-11H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGGQRIPVHFWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC12CNC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate typically involves the following steps:

    Formation of the diaza-spiro[3.4]octane core: This is achieved through a cyclization reaction involving appropriate precursors such as diamines and cyclic ketones.

    Introduction of the carbobenzoxy (Cbz) protecting group: The Cbz group is introduced to protect the nitrogen atoms during subsequent reactions. This is usually done using benzyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Cbz-2,6-diaza-spiro[3.4]octane tosylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium hydroxide in polar solvents.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: New derivatives with different functional groups replacing the tosylate group.

    Reduction: Free amine derivatives.

    Oxidation: Oxidized derivatives such as N-oxides.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique spiro structure enables the formation of complex molecules through various synthetic pathways. For example, it can be utilized in the synthesis of azabicyclic compounds and other heterocycles, which are essential in developing pharmaceuticals and agrochemicals .

Biological Research

Enzyme Interactions
In biological contexts, 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate has been employed to study enzyme interactions due to its ability to act as a ligand. This property allows researchers to explore stereospecific interactions with biological targets, which is crucial for understanding enzyme mechanisms and developing new drugs .

Antimicrobial Activity
Recent studies have highlighted its potential as an antitubercular agent. A series of derivatives based on the 2,6-diazaspiro[3.4]octane core exhibited potent inhibitory activity against Mycobacterium tuberculosis, with some compounds showing minimal inhibitory concentrations as low as 0.016 μg/mL . This suggests that modifications around the core structure can enhance biological activity significantly.

Medicinal Chemistry

Drug Development
The compound's ability to interact with various biological pathways makes it a candidate for drug development. Its structure has been linked to multiple therapeutic targets, including those involved in cancer treatment and infectious diseases. Notably, derivatives of 6-Cbz-2,6-diaza-spiro[3.4]octane have been identified as inhibitors of hepatitis B capsid proteins and modulators of MAP and PI3K signaling pathways .

Case Study: Antitubercular Lead
A specific study focused on exploring the molecular periphery around the diazaspiro core led to the identification of a potent nitrofuran antitubercular lead. This research involved synthesizing a small set of compounds that demonstrated significant activity against tuberculosis, emphasizing the importance of structural diversity in drug discovery efforts .

Industrial Applications

In industrial settings, 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate can be applied in the production of specialty chemicals and materials with tailored properties. Its stability and reactivity make it suitable for various industrial processes where specific chemical characteristics are required.

Mechanism of Action

The mechanism of action of 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is primarily related to its ability to interact with various molecular targets through its diaza-spiro[3.4]octane core. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, thereby influencing molecular pathways involved in cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Modified Substituents

6-Methyl-2,6-Diaza-Spiro[3.4]Octan-5-One Tosylate
  • Structure : Replaces the Cbz group with a methyl substituent and introduces a ketone at position 3.
  • However, the ketone may increase reactivity toward nucleophiles.
  • Applications : Used as a precursor in spirocyclic alkaloid synthesis .
6-Boc-2,6-Diaza-Spiro[3.4]Octane Hydrochloride
  • Structure : Features a Boc (tert-butoxycarbonyl) protecting group instead of Cbz, with a hydrochloride salt.
  • Properties : The Boc group offers orthogonal protection compared to Cbz, enabling sequential deprotection in multi-step syntheses. The hydrochloride salt improves aqueous solubility but may limit compatibility with acid-sensitive reactions .
Zabofloxacin (Fluoroquinolone Antibiotic)
  • Structure: Incorporates a 2,6-diaza-spiro[3.4]octane core with a methoxyimino group and fluoroquinolone pharmacophore.
  • Activity: Exhibits broad-spectrum antibacterial activity by inhibiting DNA gyrase. The methoxyimino group enhances potency against resistant strains, achieving MIC values <0.1 µg/mL for pathogens like Pseudomonas aeruginosa .

Physicochemical Properties

Property 6-Cbz-2,6-Diaza-Spiro Tosylate 6-Boc-2,6-Diaza-Spiro HCl tert-Butyl 2,6-Diaza-Spiro Carboxylate
LogP ~2.1 (estimated) 1.48 1.48
PSA (Ų) ~75 41.57 41.57
Solubility Moderate (tosylate salt) High (HCl salt) Low (neutral ester)
Thermal Stability Stable to 150°C Decomposes at 200°C Stable to 180°C

The tosylate salt of 6-Cbz-2,6-diaza-spiro[3.4]octane exhibits moderate hydrophilicity (PSA ~75 Ų), making it suitable for oral bioavailability. In contrast, the Boc-protected analogue has lower polar surface area (41.57 Ų), favoring blood-brain barrier penetration .

Biological Activity

6-Cbz-2,6-diaza-spiro[3.4]octane tosylate is a compound derived from the spirocyclic class of nitrogen-containing heterocycles. Its biological activity is of significant interest due to its structural features that allow for diverse interactions with biological systems. This article explores the compound's biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure with two nitrogen atoms in a diaza configuration, which may influence its biological interactions. The tosylate group enhances solubility and reactivity, making it suitable for various synthetic applications.

Biological Activity Overview

Research has indicated that derivatives of 2,6-diazaspiro[3.4]octane exhibit a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Notable areas of interest include:

  • Antitubercular Activity : Compounds derived from the 2,6-diazaspiro[3.4]octane core have shown promising antitubercular properties. A study identified a derivative with a minimal inhibitory concentration (MIC) of less than 0.4 mg/mL against Mycobacterium tuberculosis .
  • Sigma-1 Receptor Antagonism : Research has highlighted the potential of compounds based on this scaffold as sigma-1 receptor antagonists. These compounds can enhance the analgesic effects of opioids without increasing adverse effects, presenting a novel approach to pain management .

The mechanisms through which 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate exerts its biological effects are multifaceted:

  • Interaction with Enzymes : The compound can interact with various enzymes, potentially inhibiting or modulating their activity.
  • Receptor Binding : As a sigma-1 receptor antagonist, it may alter neurotransmitter release and neuronal signaling pathways, contributing to its analgesic properties.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate:

  • Antitubercular Lead Identification : A study synthesized derivatives from the diazaspiro core and identified several compounds with significant antitubercular activity. The most potent compound exhibited an MIC of 0.016 μg/mL against Mycobacterium tuberculosis .
  • Pain Management Applications : A recent investigation into sigma-1 receptor antagonists derived from this scaffold demonstrated that certain compounds could significantly enhance morphine's antinociceptive effects while preventing tolerance development .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeMIC (mg/mL)Notes
AntitubercularNitrofuran derivative<0.4Effective against Mycobacterium tuberculosis
Sigma-1 ReceptorCompound 32N/AEnhances morphine efficacy; prevents tolerance

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate?

The synthesis typically involves multi-step functionalization of the spirocyclic core. For example, coupling reactions using reagents like EDC·HCl and HOBt with acetamidoxime can introduce heterocyclic moieties . Solvent systems such as 50% ethanol or DMF are effective for intermediate isolation, as demonstrated in the preparation of analogous naphthyridine derivatives . Purification via column chromatography (e.g., n-hexane/ethyl acetate gradients) is critical for removing unreacted starting materials .

Q. How can the purity and structural integrity of 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate be validated?

Combine analytical techniques:

  • HPLC/MS : Assess purity and detect trace impurities.
  • IR Spectroscopy : Confirm the presence of sulfonate (tosylate) groups via characteristic S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹) .
  • Elemental Analysis : Verify stoichiometry of C, H, N, and S .
  • NMR : Assign protons adjacent to the spiro center (e.g., δ 3.5–4.5 ppm for diaza ring protons) and the Cbz group (aromatic protons at δ 7.2–7.4 ppm) .

Q. What solvent systems are compatible with 6-Cbz-2,6-diaza-spiro[3.4]octane tosylate during derivatization?

Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions like amide coupling or nitro-group reduction . Hydroalcoholic mixtures (e.g., 50% ethanol) are suitable for acid-base reactions, as shown in aspartic acid salt formation . Avoid chlorinated solvents if the tosylate group exhibits instability under acidic conditions.

Advanced Research Questions

Q. How does the spiro[3.4]octane core influence conformational stability and pharmacokinetic properties?

The spirocyclic structure imposes ring strain, limiting rotational freedom and potentially enhancing metabolic stability. Comparative studies with non-spiro analogs (e.g., linear diazaoctanes) show improved bioavailability due to reduced enzymatic degradation . Molecular dynamics simulations or DFT calculations can model ring puckering effects and predict solubility/logP profiles .

Q. What mechanistic insights explain side reactions during Cbz-group introduction or removal?

Common issues include:

  • Over-substitution : Competing reactions at secondary amine sites. Mitigate by using controlled stoichiometry of benzyl chloroformate and monitoring via TLC .
  • Tosylate Displacement : Nucleophilic attack on the tosylate group during deprotection. Use mild conditions (e.g., catalytic hydrogenation over Pd/C) instead of strong acids .

Q. How can substituents on the diaza ring modulate biological activity or binding affinity?

Structure-activity relationship (SAR) studies suggest:

  • Cbz Group : Enhances lipophilicity, impacting membrane permeability. Compare with methyl or benzyl analogs (e.g., 6-methyl derivatives in ) .
  • Tosylate Counterion : Improves crystallinity and aqueous solubility relative to free bases. Test alternative salts (e.g., hydrochloride) for stability comparisons .

Q. What strategies resolve contradictions in spectroscopic data for spirocyclic compounds?

  • Dynamic NMR : Detect ring-flipping or chair-boat transitions in the spiro core, which may cause signal splitting .
  • X-ray Crystallography : Resolve ambiguous NOE correlations in NMR by confirming absolute configuration and bond angles .

Methodological Notes

  • Synthetic Optimization : Pre-saturate reaction vessels with inert gas to prevent oxidation of sensitive intermediates .
  • Data Interpretation : Use sensitivity analyses (e.g., outlier exclusion in gravimetric measurements) to address variability in biological assays, as demonstrated in tosylate drug trials .

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